molecular formula C17H15NO3 B2470316 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 130872-49-0

2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2470316
CAS No.: 130872-49-0
M. Wt: 281.311
InChI Key: WOGLDUQNMIXJCG-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione: is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the tetrahydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies due to its structural similarity to natural alkaloids. It is investigated for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound in various disease models.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the condensation of 4-ethoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of ethyl 4-ethoxybenzylamine and phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then subjected to cyclization and oxidation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
  • 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
  • This compound

Comparison: Compared to similar compounds, this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the ethoxy group can affect the compound’s binding affinity to receptors and enzymes, leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGLDUQNMIXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323654
Record name 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

130872-49-0
Record name 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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